1,5-Dimethyl-1H-indazole-3-carbonitrile

説明

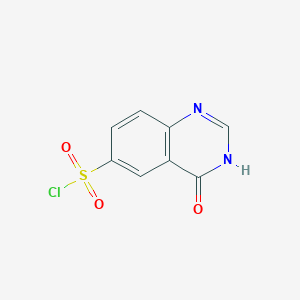

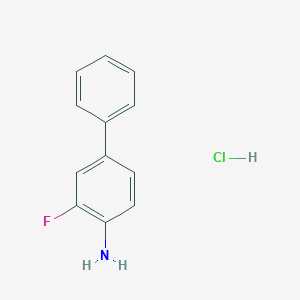

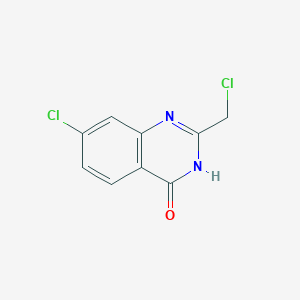

“1,5-Dimethyl-1H-indazole-3-carbonitrile” is a chemical compound with the CAS Number: 1015846-71-5 . It has a molecular weight of 171.2 and its linear formula is C10 H9 N3 .

Synthesis Analysis

The synthesis of indazoles, which includes “1,5-Dimethyl-1H-indazole-3-carbonitrile”, has been a topic of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for “1,5-Dimethyl-1H-indazole-3-carbonitrile” is 1S/C10H9N3/c1-7-3-4-10-8(5-7)9(6-11)12-13(10)2/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving “1,5-Dimethyl-1H-indazole-3-carbonitrile” are not mentioned in the search results, the synthesis of similar compounds often involves nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Physical And Chemical Properties Analysis

“1,5-Dimethyl-1H-indazole-3-carbonitrile” is a solid at room temperature .

科学的研究の応用

Chemical Synthesis and Drug Development

Research has explored various derivatives of indazole compounds, including those similar to 1,5-Dimethyl-1H-indazole-3-carbonitrile, for potential applications in drug development. For instance, studies have focused on the design and synthesis of new progesterone receptor modulators with potential therapeutic uses in contraception, fibroids, endometriosis, and certain breast cancers. The structural modifications of these compounds aim to achieve specific agonist or antagonist properties, highlighting the importance of the indazole core structure in medicinal chemistry applications (Fensome et al., 2008).

Catalysis and Material Science

Indazole derivatives have been utilized in catalysis research, demonstrating the versatility of these compounds beyond biomedical applications. For example, indazole regioisomers have been used in catalytic processes to synthesize pyrimidine fused indazole derivatives, showcasing potential in material science and chemical synthesis. This area of research opens new avenues for the application of indazole compounds in the development of novel materials and catalytic agents (Yakaiah et al., 2008).

Synthetic Methodologies and Heterocyclic Chemistry

Indazole-based compounds, including 1,5-Dimethyl-1H-indazole-3-carbonitrile and its analogs, are central to advancements in synthetic methodologies within heterocyclic chemistry. Research has developed novel synthetic routes for creating indazole derivatives, contributing to a broader understanding of heterocyclic compound synthesis. These methodologies are crucial for the exploration of new pharmaceuticals and materials (Shinde & Jeong, 2016).

Explosives Research

The structural characteristics of indazole derivatives have found applications in the development of insensitive high explosives. Studies in this domain focus on synthesizing compounds that offer high-density energy with reduced sensitivity to external stimuli, aiming for safer and more stable explosive materials. This research underscores the diverse utility of indazole derivatives, extending from pharmaceuticals to materials science and now to defense applications (Snyder et al., 2017).

Supramolecular Chemistry

The structural flexibility of indazole derivatives enables their application in supramolecular chemistry, where the precise arrangement of molecules leads to unique properties. The study of fluorinated indazoles, for instance, reveals the impact of substituents on the supramolecular organization, providing insights into the design of molecular systems with specific functionalities (Teichert et al., 2007).

Safety And Hazards

特性

IUPAC Name |

1,5-dimethylindazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-3-4-10-8(5-7)9(6-11)12-13(10)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGCSCSQWJXPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=C2C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651009 | |

| Record name | 1,5-Dimethyl-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-indazole-3-carbonitrile | |

CAS RN |

1015846-71-5 | |

| Record name | 1,5-Dimethyl-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)

![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)

![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)

![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)

![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)